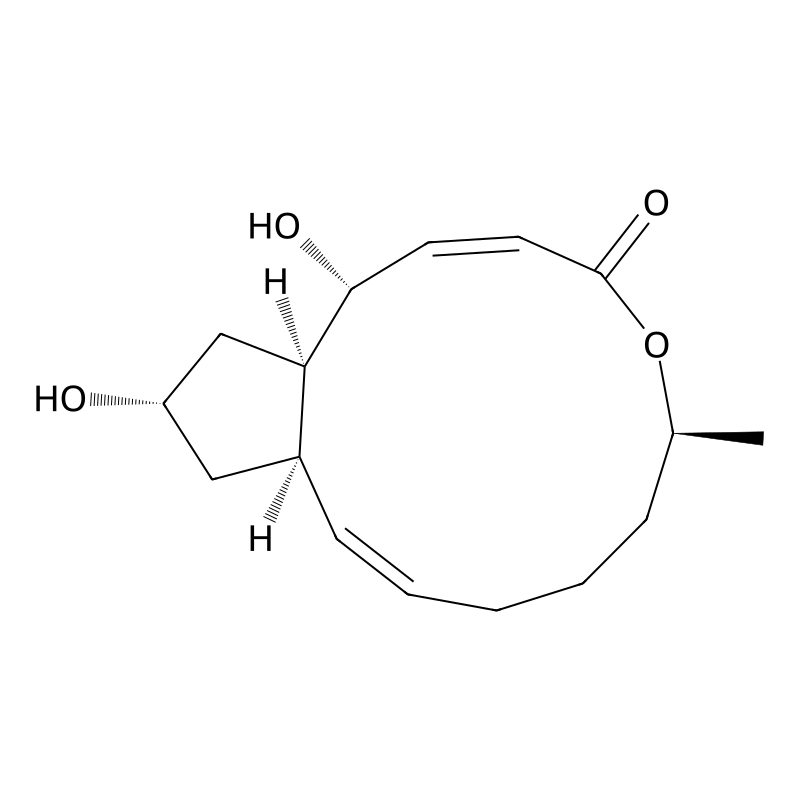

Brefeldin A

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Synonyms

Canonical SMILES

Isomeric SMILES

Brefeldin A (BFA) is a fungal macrolide lactone that serves as a cornerstone tool in cell biology for studying protein transport. Its primary, well-characterized mechanism is the reversible inhibition of protein trafficking between the endoplasmic reticulum (ER) and the Golgi apparatus. This action leads to the rapid, but reversible, disassembly of the Golgi complex and the redistribution of Golgi proteins into the ER. BFA achieves this by targeting and inhibiting a specific class of proteins known as guanine nucleotide exchange factors (GEFs) for the ADP-ribosylation factor (Arf) family of GTPases, preventing the formation of transport vesicles.

References

- [1] Fujiwara, T., Oda, K., Yokota, S., Takatsuki, A., & Ikehara, Y. (1988). Brefeldin A causes disassembly of the Golgi complex and accumulation of secretory proteins in the endoplasmic reticulum. The Journal of biological chemistry, 263(34), 18545–18552.

- [2] Klausner, R. D., Donaldson, J. G., & Lippincott-Schwartz, J. (1992). Brefeldin A: insights into the control of membrane traffic and organelle structure. The Journal of cell biology, 116(5), 1071–1080.

- [11] Donaldson, J. G., Finazzi, D., & Klausner, R. D. (1992). Brefeldin A inhibits Golgi membrane-catalysed exchange of guanine nucleotide onto ARF protein. Nature, 360(6402), 350–352.

- [28] Ulmer, J. B., & Palade, G. E. (1991). Effects of Brefeldin A on the Golgi complex, endoplasmic reticulum and viral envelope glycoproteins in murine erythroleukemia cells. European journal of cell biology, 54(1), 38–54.

While other agents like Nocodazole and Monensin also disrupt Golgi structure, they are not direct substitutes for Brefeldin A due to fundamentally different mechanisms. Nocodazole acts by depolymerizing microtubules, which indirectly fragments the Golgi, whereas Monensin, a Na+/H+ ionophore, disrupts Golgi cisternae by altering pH. These alternative mechanisms affect different cellular pathways and lack the specific target engagement of BFA on Arf-GEFs. Even close analogs like Golgicide A (GCA) differ critically; GCA is highly specific for the Arf-GEF GBF1, whereas BFA inhibits a broader range of BFA-sensitive GEFs, including BIG1 and BIG2. This makes BFA the appropriate tool for broad inhibition of ER-to-Golgi transport, while GCA is suited for dissecting GBF1-specific pathways. This mechanistic specificity is critical for experimental reproducibility and correct interpretation of results.

References

- [2] Sáenz, J. B., et al. (2009). Golgicide A reveals essential roles for GBF1 in Golgi assembly and function. Nature chemical biology, 5(3), 157–165.

- [14] van der Schaar, H. M., et al. (2012). Differential effects of the putative GBF1 inhibitors Golgicide A and AG1478 on enterovirus replication. Journal of virology, 86(13), 7274–7284.

- [29] Freyberg, Z., et al. (2001). Brefeldin A and nocodazole alter the localization of Golgi-associated phospholipase D1. Molecular biology of the cell, 12(4), 931–944.

Workflow Compatibility: Rapid and Fully Reversible Action Enables Dynamic Studies

Brefeldin A's effects are notably and rapidly reversible upon removal. In murine erythroleukemia cells, Golgi stacks began to reappear within 1 minute of BFA washout, with the organelle regaining its normal structure by 30 minutes. Similarly, in 3T3-L1 adipocytes, the BFA-induced redistribution of the GLUT4 transporter to the cell surface was reversed within 60-120 minutes of washout.

| Evidence Dimension | Time to structural recovery of Golgi after drug washout |

| Target Compound Data | 1 minute to initial reappearance; 30 minutes to full structural recovery |

| Comparator Or Baseline | Pre-treatment cellular state |

| Quantified Difference | Full recovery within 30 minutes demonstrates high reversibility |

| Conditions | Murine erythroleukemia cells after treatment with BFA |

This rapid reversibility is a key procurement differentiator, making BFA essential for experiments requiring precise temporal control over protein transport, such as synchronizing protein waves for kinetic analysis.

Target Selectivity: Broader Arf-GEF Inhibition Compared to Golgicide A

Brefeldin A provides broader inhibition of Arf-GEFs than newer, more targeted compounds like Golgicide A (GCA). In cellular assays, BFA treatment resulted in a ~75% decrease in activated Arf1-GTP levels. In the same assay, the highly specific GBF1 inhibitor GCA caused a more modest but significant decrease of 34%. This demonstrates BFA's action on multiple BFA-sensitive Arf-GEFs (e.g., GBF1, BIG1, BIG2), while GCA's effects are constrained primarily to GBF1.

| Evidence Dimension | Inhibition of Arf1 activation (Arf1-GTP levels) in vivo |

| Target Compound Data | ~75% reduction |

| Comparator Or Baseline | Golgicide A (GCA): 34% reduction |

| Quantified Difference | Brefeldin A is more than twice as effective at reducing total cellular Arf1-GTP levels |

| Conditions | In vivo Arf1-GTP pulldown assay in cellular extracts |

For researchers needing a potent and general block of the secretory pathway, BFA is the more effective choice; for studies focused specifically on the role of GBF1, GCA offers higher target selectivity.

Handling and Formulation: High Solubility in Standard Laboratory Solvents

Brefeldin A exhibits excellent solubility in common organic solvents, facilitating the preparation of high-concentration stock solutions essential for minimizing solvent artifacts in cell-based assays. Documented solubility is high in DMSO (20 mg/mL to 100 mg/mL) and ethanol (5 mg/mL to 25 mg/mL), while it is poorly soluble in water. This allows for small volumes of concentrated stock to be used in experiments, preserving the integrity of aqueous culture media.

| Evidence Dimension | Solubility in Dimethyl Sulfoxide (DMSO) |

| Target Compound Data | 20-100 mg/mL |

| Comparator Or Baseline | Water (poorly soluble/slightly miscible) |

| Quantified Difference | Orders of magnitude higher solubility in DMSO than in aqueous solutions |

| Conditions | Standard laboratory conditions |

High solubility in DMSO and ethanol simplifies experimental setup, reduces the risk of compound precipitation, and minimizes the final solvent concentration in assays, which is critical for maintaining cell health and data validity.

Synchronizing Protein Transport for Kinetic Analysis

Leveraging its rapid and complete reversibility, Brefeldin A is the compound of choice for pulse-chase and other time-course experiments. Researchers can induce a transport block to accumulate newly synthesized proteins in the ER, then wash out the BFA to release a synchronized wave of proteins into the secretory pathway, allowing for precise kinetic measurements of subsequent transport and processing steps.

General Inhibition of the Secretory Pathway in Mechanistic Studies

When the experimental goal is to implement a robust, broad-spectrum blockade of ER-to-Golgi transport without needing to target a single, specific GEF, BFA is the appropriate tool. Its ability to inhibit multiple Arf-GEFs ensures a more comprehensive shutdown of this pathway compared to highly specific inhibitors like Golgicide A, making it ideal for confirming the role of the early secretory pathway in viral replication, toxin action, or cytokine secretion.

Intracellular Cytokine Staining in Flow Cytometry

In immunology workflows, BFA is used to trap cytokines within the cell for detection by intracellular staining. Compared to monensin, BFA can be more effective at retaining certain cytokines, such as TNF-α, and may exhibit lower cytotoxicity over prolonged incubations, making it a preferred choice for specific experimental panels and for preserving cell viability.

References

- [2] Sáenz, J. B., et al. (2009). Golgicide A reveals essential roles for GBF1 in Golgi assembly and function. Nature chemical biology, 5(3), 157–165.

- [14] van der Schaar, H. M., et al. (2012). Differential effects of the putative GBF1 inhibitors Golgicide A and AG1478 on enterovirus replication. Journal of virology, 86(13), 7274–7284.

- [19] Prussin, C., & Metcalfe, D. D. (1995). Detection of intracytoplasmic cytokine using flow cytometry and directly conjugated anti-cytokine antibodies. Journal of immunological methods, 188(1), 117–128. (Note: While this is a foundational paper, the direct BFA vs Monensin comparison is better detailed in sources like the one cited in the text.) The provided search results contain a better reference: Militello, R., et al. (2002). Differential modulation of surface and intracellular protein expression by T cells after stimulation in the presence of monensin or brefeldin A. Clinical and diagnostic laboratory immunology, 9(2), 437–444.

- [28] Ulmer, J. B., & Palade, G. E. (1991). Effects of Brefeldin A on the Golgi complex, endoplasmic reticulum and viral envelope glycoproteins in murine erythroleukemia cells. European journal of cell biology, 54(1), 38–54.

Purity

XLogP3

Hydrogen Bond Acceptor Count

Hydrogen Bond Donor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

Appearance

Storage

UNII

GHS Hazard Statements

H301 (95.24%): Toxic if swallowed [Danger Acute toxicity, oral];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

MeSH Pharmacological Classification

Pictograms

Acute Toxic

Other CAS

60132-23-2

Wikipedia

Dates

2: Meena M, Gupta SK, Swapnil P, Zehra A, Dubey MK, Upadhyay RS. Alternaria Toxins: Potential Virulence Factors and Genes Related to Pathogenesis. Front Microbiol. 2017 Aug 8;8:1451. doi: 10.3389/fmicb.2017.01451. eCollection 2017. Review. PubMed PMID: 28848500; PubMed Central PMCID: PMC5550700.

3: Grimaldi G, Corda D, Catara G. From toxins to mammalian enzymes: the diversity of mono-ADP-ribosylation. Front Biosci (Landmark Ed). 2015 Jan 1;20:389-404. Review. PubMed PMID: 25553457.

4: Valente C, Luini A, Corda D. Components of the CtBP1/BARS-dependent fission machinery. Histochem Cell Biol. 2013 Oct;140(4):407-21. doi: 10.1007/s00418-013-1138-1. Epub 2013 Sep 1. Review. PubMed PMID: 23996193.

5: Pedrazzini E, Komarova NY, Rentsch D, Vitale A. Traffic routes and signals for the tonoplast. Traffic. 2013 Jun;14(6):622-8. doi: 10.1111/tra.12051. Epub 2013 Feb 25. Review. PubMed PMID: 23356396.

6: Makino M, Mukai T. [Enhanced activation of T lymphocytes by urease-deficient recombinant bacillus Calmette-Guérin producing heat shock protein 70-major membrane protein-II fusion protein]. Nihon Hansenbyo Gakkai Zasshi. 2012 Sep;81(3):199-203. Review. Japanese. PubMed PMID: 23012848.

7: Lim J, Simanek EE. Triazine dendrimers as drug delivery systems: from synthesis to therapy. Adv Drug Deliv Rev. 2012 Jun 15;64(9):826-35. doi: 10.1016/j.addr.2012.03.008. Epub 2012 Mar 20. Review. PubMed PMID: 22465784.

8: Vigil D, Cherfils J, Rossman KL, Der CJ. Ras superfamily GEFs and GAPs: validated and tractable targets for cancer therapy? Nat Rev Cancer. 2010 Dec;10(12):842-57. doi: 10.1038/nrc2960. Epub 2010 Nov 24. Review. PubMed PMID: 21102635; PubMed Central PMCID: PMC3124093.

9: Nickel W. Pathways of unconventional protein secretion. Curr Opin Biotechnol. 2010 Oct;21(5):621-6. doi: 10.1016/j.copbio.2010.06.004. Epub 2010 Jul 14. Review. PubMed PMID: 20637599.

10: Foulquier F. COG defects, birth and rise! Biochim Biophys Acta. 2009 Sep;1792(9):896-902. doi: 10.1016/j.bbadis.2008.10.020. Epub 2008 Nov 6. Review. PubMed PMID: 19028570.

11: Marie M, Sannerud R, Avsnes Dale H, Saraste J. Take the 'A' train: on fast tracks to the cell surface. Cell Mol Life Sci. 2008 Sep;65(18):2859-74. doi: 10.1007/s00018-008-8355-0. Review. PubMed PMID: 18726174.

12: Robinson DG, Jiang L, Schumacher K. The endosomal system of plants: charting new and familiar territories. Plant Physiol. 2008 Aug;147(4):1482-92. doi: 10.1104/pp.108.120105. Review. PubMed PMID: 18678740; PubMed Central PMCID: PMC2492610.

13: Arduino D, Silva D, Cardoso SM, Chaves S, Oliveira CR, Santos MA. New hydroxypyridinone iron-chelators as potential anti-neurodegenerative drugs. Front Biosci. 2008 May 1;13:6763-74. Review. PubMed PMID: 18508693.

14: Casanova JE. Regulation of Arf activation: the Sec7 family of guanine nucleotide exchange factors. Traffic. 2007 Nov;8(11):1476-85. Epub 2007 Sep 10. Review. PubMed PMID: 17850229.

15: Ohkura K. Exploring unique structures: flexibility is a significant factor in biological activity. Biol Pharm Bull. 2007 Jun;30(6):1025-36. Review. PubMed PMID: 17541149.

16: Belov GA, Ehrenfeld E. Involvement of cellular membrane traffic proteins in poliovirus replication. Cell Cycle. 2007 Jan 1;6(1):36-8. Epub 2007 Jan 11. Review. PubMed PMID: 17245115.

17: Chen ZW, Olsen RW. GABAA receptor associated proteins: a key factor regulating GABAA receptor function. J Neurochem. 2007 Jan;100(2):279-94. Epub 2006 Nov 2. Review. PubMed PMID: 17083446.

18: Lippincott-Schwartz J, Liu W. Insights into COPI coat assembly and function in living cells. Trends Cell Biol. 2006 Oct;16(10):e1-4. Epub 2006 Sep 7. Review. PubMed PMID: 16956762.

19: Zeghouf M, Guibert B, Zeeh JC, Cherfils J. Arf, Sec7 and Brefeldin A: a model towards the therapeutic inhibition of guanine nucleotide-exchange factors. Biochem Soc Trans. 2005 Dec;33(Pt 6):1265-8. Review. PubMed PMID: 16246094.

20: Hervé JC, Sarrouilhe D. Connexin-made channels as pharmacological targets. Curr Pharm Des. 2005;11(15):1941-58. Review. PubMed PMID: 15974969.

Explore Compound Types